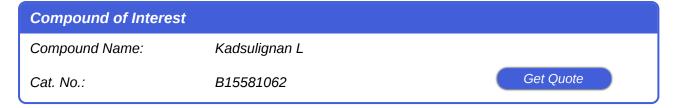


An In-depth Technical Guide to the Ethnobotanical Uses of Kadsura Species

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Kadsura, belonging to the Schisandraceae family, encompasses a variety of woody vines that have been integral to traditional medicine systems across Asia for centuries.[1] Traditionally, these plants have been employed to treat a wide range of ailments, including rheumatoid arthritis, gastroenteric disorders, pain, and inflammatory conditions.[2][3] Modern scientific inquiry has begun to validate these traditional uses, revealing a rich phytochemical landscape dominated by lignans and triterpenoids with potent pharmacological activities.[4][5] This technical guide provides a comprehensive overview of the ethnobotanical applications of Kadsura species, supported by quantitative data on their bioactive compounds, detailed experimental protocols for assessing their efficacy, and visualizations of the underlying molecular mechanisms.

Ethnobotanical Uses of Kadsura Species

Various parts of the Kadsura plants, including the stems, roots, and fruits, are utilized in traditional medicine. The applications often vary between species and geographical regions. For instance, in China, the stems and roots of Kadsura species are traditionally used to activate blood circulation, dissolve stasis, promote "qi" circulation to alleviate pain, and to dispel wind and dampness.[1] Kadsura coccinea has been specifically used for treating rheumatoid arthritis and gastroenteric disorders.[2] The stems of Kadsura heteroclita are a well-known Tujia



ethnomedicine, referred to as "Xuetong," for the prevention and treatment of hepatitis and other liver ailments.[6]

Phytochemistry of Kadsura Species

The primary bioactive constituents of the Kadsura genus are lignans and triterpenoids.[4][5] To date, over 300 lignans have been isolated from Kadsura, which are broadly classified into dibenzocyclooctadienes, spirobenzofuranoid dibenzocyclooctadienes, aryltetralins, diarylbutanes, and tetrahydrofurans.[5] The triterpenoids found in Kadsura are also structurally diverse. The specific chemical composition can vary significantly between different Kadsura species, which likely accounts for their diverse traditional medicinal uses.

Pharmacological Activities and Quantitative Data

Scientific investigations have substantiated many of the traditional claims, revealing a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antioxidant, anti-HIV, hepatoprotective, and neuroprotective effects. The following tables summarize the quantitative data for some of the key activities of compounds isolated from Kadsura species.

Table 1: Anti-inflammatory Activity of Compounds from Kadsura Species



| Compound | Species | Assay | Target/Mec hanism | IC50 (μM) | Reference(s |
|---------------------|-----------|--|-----------------------------------|-----------|-------------|
| Kadsuindutai n A | K. induta | Nitric Oxide (NO) Production Inhibition in LPS- activated RAW264.7 cells | Inhibition of NO production | 10.7 | [7] |
| Kadsuindutai n B | K. induta | Nitric Oxide (NO) Production Inhibition in LPS- activated RAW264.7 cells | Inhibition of NO production | 15.2 | [7] |
| Kadsuindutai n C | K. induta | Nitric Oxide (NO) Production Inhibition in LPS- activated RAW264.7 cells | Inhibition of NO production | 12.5 | [7] |
| Kadsuindutai n D | K. induta | Nitric Oxide (NO) Production Inhibition in LPS- activated RAW264.7 cells | Inhibition of NO production | 20.1 | [7] |



| Kadsuindutai n E | K. induta | Nitric Oxide (NO) Production Inhibition in LPS- activated RAW264.7 cells | Inhibition of NO production | 34.0 | [7] |
|---------------------|--|--|-----------------------------------|------|-----|
| Schizanrin F | K. induta | Nitric Oxide (NO) Production Inhibition in LPS- activated RAW264.7 cells | Inhibition of NO production | 25.4 | [7] |
| Schizanrin O | K. induta | Nitric Oxide (NO) Production Inhibition in LPS- activated RAW264.7 cells | Inhibition of NO production | 28.9 | [7] |
| Schisantherin J | Nitric Oxide (NO) Production Inhibition in LPS- activated RAW264.7 cells | | Inhibition of NO production | 18.6 | [7] |

Table 2: Cytotoxic Activity of Triterpenoids from Kadsura heteroclita



| Compound | Cell Line | Assay | IC50 (µM) | Reference(s) |
|--------------------------|---------------------------------|-----------|-----------|--------------|
| Heteroclitalacton e D | HL-60 (Human Leukemia) | MTT Assay | 6.76 | [8] |
| Heteroclitalacton e A | Bel-7402 (Human Hepatoma) | MTT Assay | > 40 | [8] |
| Heteroclitalacton e B | Bel-7402 (Human Hepatoma) | MTT Assay | 25.34 | [8] |
| Heteroclitalacton e C | Bel-7402 (Human Hepatoma) | MTT Assay | 31.52 | [8] |
| Heteroclitalacton e E | Bel-7402 (Human Hepatoma) | MTT Assay | 28.97 | [8] |
| Heteroclic Acid | Bel-7402 (Human Hepatoma) | MTT Assay | > 40 | [8] |
| Heteroclitalacton e F | Bel-7402 (Human Hepatoma) | MTT Assay | > 40 | [8] |

Table 3: Anti-HIV Activity of Compounds from Kadsura Species

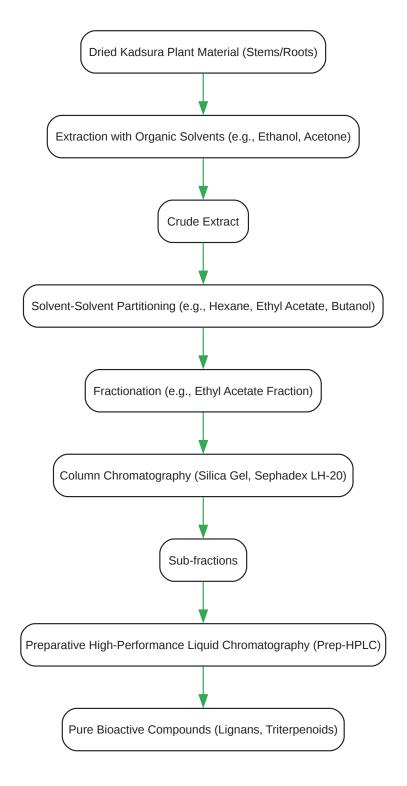


| Compoun d | Species | Cell Line | Assay | EC₅₀ (μg/mL) | Therapeu tic Index (TI) | Referenc e(s) |
|-------------------|--------------------|------------------|-------------------------------------|-----------------|-------------------------------|------------------|
| Angustific acid A | K. angustifolia | C8166 | Syncytia formation inhibition | 6.1 | > 32.8 | [9] |
| Compound 6 | K. heteroclita | Not specified | Not specified | 1.6 | 52.9 | Not specified |
| Compound 12 | K. heteroclita | Not specified | Not specified | 1.4 | 65.9 | Not specified |

Experimental ProtocolsIsolation and Purification of Bioactive Compounds

A general workflow for the isolation of bioactive compounds from Kadsura species is outlined below. The specific solvents and chromatographic conditions may be optimized based on the target compounds.





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Fig. 1: General workflow for compound isolation.

Methodology:



- Extraction: The dried and powdered plant material (e.g., stems or roots) is extracted exhaustively with an organic solvent like 80% acetone or ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield the crude extract.[10]
- Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity.[10]
- Column Chromatography: The resulting fractions (e.g., the ethyl acetate fraction) are subjected to column chromatography on silica gel or Sephadex LH-20. The column is eluted with a gradient of solvents (e.g., a mixture of hexane and ethyl acetate or chloroform and methanol) to separate the components into sub-fractions based on their affinity to the stationary phase.[11]
- Purification: The sub-fractions are further purified using techniques like preparative high-performance liquid chromatography (Prep-HPLC) to isolate the pure bioactive compounds.
 [11] The structure of the isolated compounds is then elucidated using spectroscopic methods such as NMR (1D and 2D) and mass spectrometry.[12]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[8][13]

Protocol:

- Cell Seeding: Cancer cells (e.g., HL-60, Bel-7402) are seeded in a 96-well plate at a density of 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.[13]
- Compound Treatment: The cells are then treated with various concentrations of the test compounds (isolated from Kadsura) for a specified period (e.g., 72 hours).[13]
- MTT Addition: After the incubation period, the medium is removed, and 28 μL of a 2 mg/mL MTT solution is added to each well. The plate is then incubated for 1.5 hours at 37°C.[13]



- Formazan Solubilization: The MTT solution is removed, and the formazan crystals formed by viable cells are solubilized by adding 130 μL of dimethyl sulfoxide (DMSO) to each well.[13]
- Absorbance Measurement: The plate is incubated for an additional 15 minutes with shaking,
 and the absorbance is measured at 492 nm using a microplate reader.[13]
- IC₅₀ Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.[14]

In Vitro Anti-inflammatory Assay (Nitric Oxide Production Inhibition)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[15][16]

Protocol:

- Cell Culture: RAW 264.7 macrophage-like cells are seeded in a 96-well plate at a density of 1.2×10^6 cells/mL and incubated for 2 hours.[10]
- Treatment and Stimulation: The cells are then treated with different concentrations of the test compounds simultaneously with LPS (100 ng/mL) and recombinant mouse interferongamma (IFN-y) (0.33 ng/mL) to induce NO production.[10]
- Incubation: The plate is incubated for approximately 16 hours at 37°C.[10]
- Nitrite Quantification: After incubation, the amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. 50 μL of Griess reagent (a mixture of 1% sulfanilamide in 5% H₃PO₄ and 0.1% N-1-naphthylethylenediamine dihydrochloride) is added to 100 μL of the supernatant in a new 96-well plate.[10]
- Absorbance Reading: After a 10-minute incubation, the absorbance is measured at 550 nm.
 A standard curve using sodium nitrite is used to quantify the nitrite concentration.[10]
- IC₅₀ Determination: The percentage of NO production inhibition is calculated relative to the LPS-stimulated control cells. The IC₅₀ value is the concentration of the compound that



inhibits 50% of NO production.[16]

In Vitro Antioxidant Activity Assays

This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.[17] [18]

Protocol:

- Reaction Mixture: 50 μ L of the plant extract (at various concentrations) is mixed with 5.0 mL of a 0.004% methanolic solution of DPPH.[17]
- Incubation: The mixture is incubated in the dark at 37°C for 30 minutes.[17]
- Absorbance Measurement: The absorbance of the solution is measured at 517 nm against a blank.[17]
- Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. Ascorbic acid or BHT can be used as a positive control.[17]

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[19][20]

Protocol:

- FRAP Reagent Preparation: The FRAP reagent is prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.[20]
- Reaction: 100 μL of the plant extract is allowed to react with 500 μL of the FRAP solution and 2 mL of distilled water for 1 hour in the dark.[20]
- Absorbance Measurement: The absorbance of the resulting blue-colored solution is measured at 593 nm.[19]
- Quantification: The antioxidant capacity is expressed as Trolox equivalents (TE) by comparing the absorbance of the sample to a Trolox standard curve.[20]



In Vivo Hepatoprotective Activity Assay (CCl₄-induced Liver Injury Model)

This in vivo model is used to evaluate the ability of a substance to protect the liver from damage induced by carbon tetrachloride (CCl₄), a well-known hepatotoxin.[6]

Protocol:

- Animal Model: Male Swiss mice are used for the experiment.
- Grouping and Treatment: The mice are divided into several groups: a normal control group, a
 CCl4 model group, positive control group (e.g., treated with silymarin), and treatment groups
 receiving different doses of the Kadsura extract. The extracts are typically administered
 orally for a set period.[21]
- Induction of Liver Injury: Except for the normal control group, all other groups are administered CCl₄ (e.g., 0.5 mL/kg, intraperitoneally) to induce acute liver injury.[21]
- Sample Collection: After a specific time following CCl₄ administration, blood and liver tissue samples are collected.
- Biochemical Analysis: Serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured to assess the extent of liver damage.
 [6]
- Histopathological Examination: Liver tissues are fixed, sectioned, and stained (e.g., with hematoxylin and eosin) for microscopic examination of liver cell necrosis, inflammation, and other pathological changes.
- Oxidative Stress Markers: The levels of oxidative stress markers (e.g., malondialdehyde -MDA) and antioxidant enzymes (e.g., superoxide dismutase - SOD, glutathione peroxidase -GPx) in the liver tissue are also measured.[6]

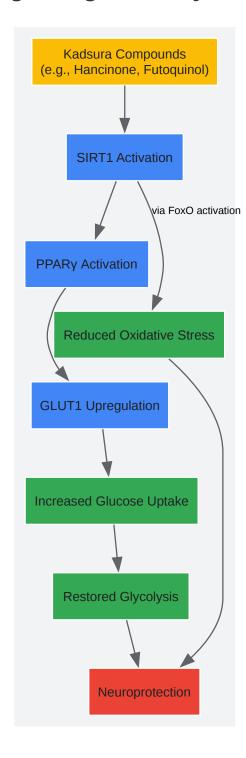
Signaling Pathways and Mechanisms of Action

The bioactive compounds from Kadsura species exert their pharmacological effects through various molecular mechanisms. For instance, the neuroprotective effects of some compounds



have been linked to the activation of the SIRT1/PPARy/GLUT1 signaling pathway.

Neuroprotective Signaling Pathway



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Fig. 2: SIRT1/PPARy/GLUT1 neuroprotective pathway.

This pathway suggests that certain bioactive compounds from Kadsura, such as hancinone and futoquinol, can activate Sirtuin 1 (SIRT1), a key regulator of cellular metabolism and stress responses.[22][23] Activated SIRT1, in turn, activates Peroxisome Proliferator-Activated Receptor-gamma (PPARy), a nuclear receptor that plays a crucial role in glucose metabolism. This leads to the upregulation of Glucose Transporter 1 (GLUT1), enhancing glucose uptake into neuronal cells. The subsequent restoration of glycolysis and reduction of oxidative stress contribute to the overall neuroprotective effect, mitigating neuronal damage as seen in models of Alzheimer's disease.[22][23]

Conclusion

The genus Kadsura represents a valuable source of structurally diverse and biologically active compounds with significant potential for the development of new therapeutic agents. The traditional ethnobotanical knowledge surrounding these plants provides a strong foundation for modern pharmacological research. This guide has provided a technical overview of the ethnobotanical uses, key bioactive constituents, quantitative pharmacological data, and detailed experimental protocols for the study of Kadsura species. The elucidation of the molecular mechanisms, such as the SIRT1/PPARy/GLUT1 signaling pathway, further enhances our understanding of how these natural products exert their beneficial effects. Continued research in this area is crucial for the full realization of the therapeutic potential of Kadsura species and for the development of novel drugs for a variety of diseases.

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